REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][CH2:4][C:3]=1[C:10]([O:12]C)=[O:11].[OH-].[Na+]>>[CH3:1][C:2]1[CH2:7][C:6]([CH3:8])([CH3:9])[CH2:5][CH2:4][C:3]=1[C:10]([OH:12])=[O:11] |f:1.2|
|
Name
|
Methyl 2,4,4-trimethyl-1-cyclohexene-1-carboxylate
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(CCC(C1)(C)C)C(=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a period of 24 hours
|
Duration
|
24 h
|
Type
|
WASH
|
Details
|
The solution was washed with light petroleum (b.p. 60°-80° C.)
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a crystalline product (0.373 g; 82%) which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from aqueous methanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(CCC(C1)(C)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |